Cyclo(-D-Ala-L-Pro)
Overview
Description
Cyclo(-D-Ala-L-Pro) is a cyclic dipeptide, also known as a diketopiperazine, which is a class of compounds that have garnered interest due to their presence in various bioactive compounds and their potential applications in medicinal chemistry. The cyclic structure of these peptides often imparts them with a rigid conformation that can be crucial for their biological activity .
Synthesis Analysis
The synthesis of cyclo(-D-Ala-L-Pro) and related cyclic peptides typically involves a series of steps including neutralization, condensation, deprotection, and cyclization. For instance, the synthesis of Cyclo(L-Ala-L-Pro) dipeptide achieved an overall yield of 65.3% starting from N-Boc-L-(+)-Proline and L-(+)-Alanine . Similarly, cyclo[(-d-Ala-l-Ala)4-] was synthesized through the Fmoc solid-phase synthesis method .
Molecular Structure Analysis
The molecular structure of cyclic peptides like cyclo(-D-Ala-L-Pro) has been extensively studied using techniques such as X-ray diffraction, NMR, and molecular dynamics (MD) simulations. For example, the conformation of cyclo(-D-Pro-Ala4-) was investigated using modern NMR techniques and MD simulations, confirming the previously described preferred conformation . Additionally, the crystal structure of cyclo-(Gly-L-Pro-D-Ala)2 was determined by single-crystal x-ray diffraction analysis, revealing significant deviation from internal twofold symmetry and the presence of type II β turns .
Chemical Reactions Analysis
While the specific chemical reactions of cyclo(-D-Ala-L-Pro) are not detailed in the provided papers, the general reactivity of cyclic peptides can involve interactions with various biological targets through hydrogen bonding and other non-covalent interactions. The synthesis process itself involves a cyclization reaction that is a key step in forming the stable cyclic structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclic peptides like cyclo(-D-Ala-L-Pro) are influenced by their conformation and the pattern of hydrogen bonds. For instance, cyclo[(-d-Ala-l-Ala)4-] self-assembles into nanotube bundles with specific inner and outer diameters and wall thickness, as characterized by molecular simulation . Vibrational analysis of cyclo(d-Ala-l-Ala) in two crystalline forms showed systematic differences in the modes of the CONH group and CH stretching and bending modes, which are correlated with the different molecular and crystal structures .
Scientific Research Applications
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- Cyclotrons and synchrotrons, types of particle accelerators, have various applications in scientific research and industrial processes, such as producing medical isotopes and sterilizing equipment .
- They contribute significantly to scientific research by allowing the study of fundamental particles and rare phenomena .
- The method of accelerating particles differs between the two, with synchrotrons able to reach higher energies .
- These accelerators are also used in research and development of new medical treatments, as they allow scientists to study the behavior of particles at high energies .
-
- Cyclophosphazenes and cyclodextrins have been extensively used in biomedical applications such as antimicrobial agents in drug delivery, immunoadjuvants in tissue engineering, innovative anticancer therapies, and treatments for cardiovascular diseases .
- Their properties can be designed considering the number of repetitive units and the nature of the substituent groups, opening up to a number of peculiar properties, including the ability to give rise to supramolecular arrangements .
- The promising perspectives for their biomedical use rise from the opportunity to combine the benefits of the inorganic backbone and the wide variety of organic side groups that can lead to the formation of nanoparticles, polymersomes, or scaffolds for cell proliferation .
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- Cyclodextrins have been used in pharmaceutical field practically and economically to improve the stability, solubility as well as bioavailability of drug molecules .
- They can increase the aqueous solubility and chemical stability of different active constituents against various chemical reactions like hydrolysis, dehydration, oxidation, and photo decay; therefore improve the shelf life and stability of the drugs .
- In recent years, RGD peptide–modified nanodrug delivery systems have been proven to have great potential in tumor therapy .
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- Cycloalkanes, which have a similar structure to “Cyclo(-D-Ala-L-Pro)”, are used in particle accelerators like cyclotrons and synchrotrons .
- These accelerators are used in various scientific research and industrial processes, such as producing medical isotopes and sterilizing equipment .
- They also contribute significantly to scientific research by allowing the study of fundamental particles and rare phenomena .
-
- Cycloconverters, which have a similar name to “Cyclo(-D-Ala-L-Pro)”, are single-stage frequency changers that convert alternative voltage from one fixed frequency to another frequency without the help of an intermediate dc link .
- Due to the absence of intermediate dc link, the cycloconverters are more efficient .
- The output voltage and frequency of the cycloconverters can be easily varied continuously and independently by means of a control circuit .
-
Physical Properties of Cycloalkanes
- Cycloalkanes, which have a similar structure to “Cyclo(-D-Ala-L-Pro)”, have one or more rings of carbon atoms in their structure .
- The physical properties of cycloalkanes are similar to those of alkanes, but they have higher boiling points, melting points, and higher densities due to the greater number of London forces that they contain .
-
- Cycloalkanes, which have a similar structure to “Cyclo(-D-Ala-L-Pro)”, are used in particle accelerators like cyclotrons and synchrotrons .
- These accelerators are used in various scientific research and industrial processes, such as producing medical isotopes and sterilizing equipment .
- They also contribute significantly to scientific research by allowing the study of fundamental particles and rare phenomena .
-
- Cycloconverters, which have a similar name to “Cyclo(-D-Ala-L-Pro)”, are single-stage frequency changers that convert alternative voltage from one fixed frequency to another frequency without the help of an intermediate dc link .
- Due to the absence of intermediate dc link, the cycloconverters are more efficient .
- The output voltage and frequency of the cycloconverters can be easily varied continuously and independently by means of a control circuit .
-
Physical Properties of Cycloalkanes
- Cycloalkanes, which have a similar structure to “Cyclo(-D-Ala-L-Pro)”, have one or more rings of carbon atoms in their structure .
- The physical properties of cycloalkanes are similar to those of alkanes, but they have higher boiling points, melting points, and higher densities due to the greater number of London forces that they contain .
Safety And Hazards
As with any compound, the safety and potential hazards associated with cyclic peptides would depend on the specific peptide . Some peptides may be toxic or cause allergic reactions. Therefore, it’s important to handle them with care and use appropriate safety measures7.
Future Directions
The study of cyclic peptides is a rapidly growing field, with potential applications in drug discovery, materials science, and chemical biology. Future research will likely focus on developing new methods for the synthesis of cyclic peptides, studying their biological activities, and exploring their potential uses8.
Please note that this is a general overview and the specific details can vary depending on the exact cyclic peptide . For more detailed information, it would be necessary to refer to specific scientific literature related to “Cyclo(-D-Ala-L-Pro)”.
properties
IUPAC Name |
(3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLYCILIEOFQPK-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474545 | |
Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(-D-Ala-L-Pro) | |
CAS RN |
36238-64-9 | |
Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.